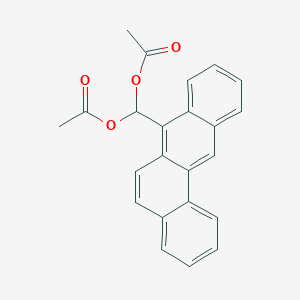
4-Bromothiophene-2-carbonitrile
Overview
Description
4-Bromothiophene-2-carbonitrile (4-BT-CN) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various research fields. 4-BT-CN is a heterocyclic aromatic compound composed of a four-membered thiophene ring with a bromine atom attached to the 2-carbonitrile group. It is a colorless liquid with a boiling point of 262 °C and a melting point of -50 °C. 4-BT-CN has a wide range of applications, including in vivo and in vitro studies, and its mechanism of action, biological activity, and biochemical and physiological effects are being studied. Furthermore, 4-BT-CN has several advantages and limitations for laboratory experiments that must be taken into consideration.
Scientific Research Applications
Photochemical Behavior and Synthesis Applications
4-Bromothiophene-2-carbonitrile has been studied for its photochemical behavior, particularly in the synthesis of various aromatic compounds. For example, the arylation of halogenothiophene-2-carbonitriles through a photochemical process has been investigated, highlighting the different reactivities of these compounds based on their halogen substituents (D’Auria et al., 1989). This research demonstrates the potential of this compound in synthetic chemistry, particularly in the formation of compounds like 5-arylthiophene-2-carboxylic esters.
Material Science and Optoelectronics
In material science, derivatives of this compound have been explored for their optical, electrical, and photoelectrical properties. For instance, the study of 2-amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile (ABDQC) films revealed important insights into their optoelectronic characteristics (Mansour et al., 2017). These findings have implications for the development of new materials with specific electronic and optical properties.
Electrochemistry and Radical Anion Formation
The electrochemical behavior of this compound derivatives has been a subject of study, particularly in the context of carbon-bromine bond cleavage and radical anion formation. Research into the electrochemical reduction of compounds like 4′-bromomethylbiphenyl-2-carbonitrile provides insights into the mechanisms of these reactions and the formation of intermediate radical anions (Prasad & Sangaranarayanan, 2005).
Palladium-Catalyzed Coupling Reactions
The use of this compound in palladium-catalyzed coupling reactions has been explored, showcasing its potential in organic synthesis. Studies have shown that bromothiophene derivatives can undergo palladium-catalyzed coupling at the C-H bond adjacent to the sulfur atom, leading to products with intact C-Br bonds, which can further undergo C-C bond-forming reactions (Kobayashi et al., 2005). This illustrates the versatility of this compound in creating complex organic molecules.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the hazard statements H302 + H332 - H315 - H318 - H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 4-Bromothiophene-2-carbonitrile likely acts as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group (this compound) to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent (acting as a nucleophile) is transferred from boron to palladium .
Biochemical Pathways
In the context of its use in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds.
Pharmacokinetics
Its molecular weight is reported to be 18805 , which could influence its absorption and distribution characteristics.
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds , enabling the synthesis of a wide variety of complex organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it is used is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is reported to be stable when stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Bromothiophene-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses and cell proliferation, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects . At high doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes . Threshold effects are observed, where a certain dosage level must be reached to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, it may localize to the mitochondria, impacting mitochondrial respiration and energy production .
properties
IUPAC Name |
4-bromothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVXBJLHPKUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558540 | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18791-99-6 | |
| Record name | 4-Bromo-2-cyanothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromothiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



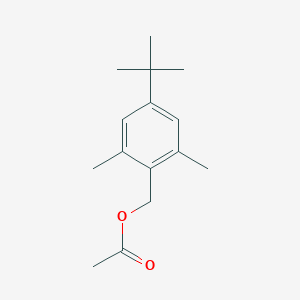
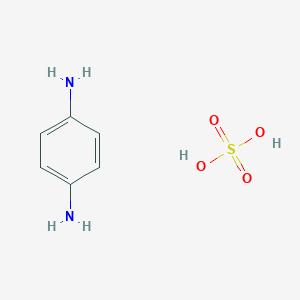
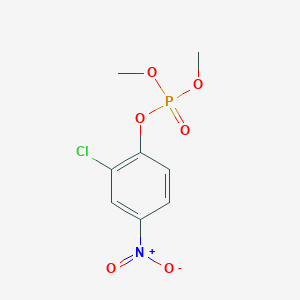
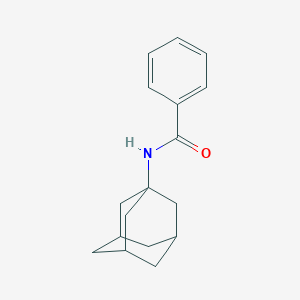

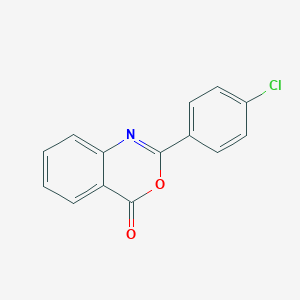
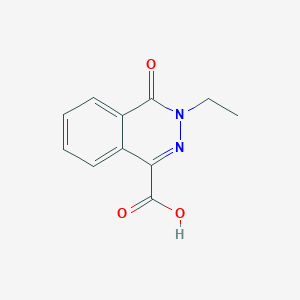
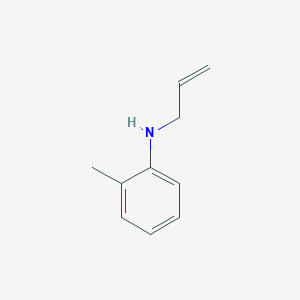


![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
